N-(2,4-dimethylphenyl)-3-(4-ethylphenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-3-(4-ethylphenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-3-(4-ethylphenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-3-(4-ethylphenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: Substitution reactions can occur at various positions on the aromatic rings, resulting in a wide range of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl chains.
Scientific Research Applications
N-(2,4-dimethylphenyl)-3-(4-ethylphenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-3-(4-ethylphenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide
- N-cyclohexyl-5-(2,4-dimethylphenyl)-2-(4-ethylphenyl)-6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamide
Uniqueness
N-(2,4-dimethylphenyl)-3-(4-ethylphenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C29H31N3O3S |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-10-(4-ethylphenyl)-6-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide |
InChI |
InChI=1S/C29H31N3O3S/c1-6-19-11-13-20(14-12-19)32-28(36)31-25-21-8-7-9-23(34-5)26(21)35-29(32,4)24(25)27(33)30-22-15-10-17(2)16-18(22)3/h7-16,24-25H,6H2,1-5H3,(H,30,33)(H,31,36) |
InChI Key |
QVQDPVNIIMWGOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=S)NC3C(C2(OC4=C3C=CC=C4OC)C)C(=O)NC5=C(C=C(C=C5)C)C |
Origin of Product |
United States |
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